(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one is an organic compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. A common synthetic route might include:
Starting Materials: 1,3-benzodioxole, 6,7-dimethoxybenzofuran, and suitable aldehydes or ketones.
Reaction Conditions: The reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.
Catalysts: Catalysts such as p-toluenesulfonic acid or other acidic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one is studied for its potential as a building block in organic synthesis and its reactivity in various chemical transformations.
Biology
Biologically, compounds containing benzofuran and benzodioxole moieties are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicine, such compounds may be explored for their potential as drug candidates or as lead compounds in drug discovery programs.
Industry
Industrially, these compounds may be used in the development of new materials, dyes, and other chemical products.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological activity being studied. For example, if the compound exhibits anticancer activity, it may interact with cellular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzofuran-3-one: Similar structure but lacks the dimethoxy groups.
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-2-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
The presence of both benzodioxole and dimethoxybenzofuran moieties in (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one may confer unique chemical and biological properties, making it a compound of interest for further research and development.
Properties
CAS No. |
6274-63-1 |
---|---|
Molecular Formula |
C18H14O6 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C18H14O6/c1-20-13-6-4-11-16(19)15(24-17(11)18(13)21-2)8-10-3-5-12-14(7-10)23-9-22-12/h3-8H,9H2,1-2H3/b15-8+ |
InChI Key |
DHGTVUHIUVKPPI-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/O2)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.